

# Application Notes and Protocols for Confident™ dsDNA Quantification Dye

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Confident

Cat. No.: B15598745

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

Accurate quantification of double-stranded DNA (dsDNA) is a critical step for a wide range of molecular biology applications, including next-generation sequencing (NGS), PCR, cloning, and transfection. Spectrophotometric methods, such as measuring absorbance at 260 nm, are widely used but can be non-specific and inaccurate, as they do not distinguish between DNA, RNA, and free nucleotides[1][2]. Fluorescence-based quantification methods offer a highly sensitive and specific alternative by employing dyes that preferentially bind to dsDNA, resulting in a significant increase in fluorescence emission[1][3].

**Confident™** dsDNA Quantification Dye is a highly sensitive fluorescent nucleic acid stain for quantifying dsDNA in solution. The dye exhibits a large fluorescence enhancement upon binding to dsDNA and has minimal affinity for single-stranded DNA (ssDNA) and RNA, ensuring accurate quantification of the target molecule[4]. The assay is simple, rapid, and compatible with various fluorescence detection platforms, including microplate readers and fluorometers.

## Principle of the Assay

The **Confident™** dsDNA Quantification Dye has a low intrinsic fluorescence in its unbound state. Upon binding to the minor groove of dsDNA, the dye undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield[3]. The intensity of the fluorescence emission is directly proportional to the amount of dsDNA in the sample. By using

a series of DNA standards of known concentrations, a standard curve can be generated to accurately determine the concentration of unknown DNA samples.

## Materials and Equipment

### Materials Provided

- **Confident™** dsDNA Quantification Dye (e.g., 200x concentrate in DMSO)
- 10x TE Buffer (100 mM Tris-HCl, 10 mM EDTA, pH 7.5)
- dsDNA Standard (e.g., 100 µg/mL Calf Thymus DNA)

### Materials Required but Not Provided

- Nuclease-free water
- Microcentrifuge tubes
- 96-well black opaque microplates for fluorescence reading
- Fluorometer or fluorescence microplate reader
- Single-channel and multi-channel pipettes

## Data Presentation

### Table 1: **Confident™** dsDNA Quantification Dye Specifications

Parameter	Specification
Linear Range	0.1 ng to 500 ng of dsDNA
Limit of Detection	10 pg/ $\mu$ L
Specificity	High for dsDNA over ssDNA and RNA
Excitation Wavelength (max)	~503 nm
Emission Wavelength (max)	~525 nm
Storage	-20°C, protected from light

**Table 2: Comparison of DNA Quantification Methods**

Feature	Confident™ Dye Assay	UV Absorbance (A260)	Agarose Gel Electrophoresis
Sensitivity	High (pg range)	Low (ng to $\mu$ g range) [5][6]	Low (ng range)[1]
Specificity	dsDNA-specific[4]	Non-specific (detects DNA, RNA, nucleotides)[1][2]	Provides size and integrity information
Linear Range	Wide	Narrow	Semi-quantitative
Throughput	High (microplate format)	Low to medium	Low
Sample Volume	Small ( $\mu$ L)	Small ( $\mu$ L)	Larger volume required
Equipment	Fluorometer/Plate Reader	Spectrophotometer	Gel electrophoresis system and imaging

## Experimental Protocols

### A. Reagent Preparation

- 1x TE Buffer Preparation: Dilute the provided 10x TE Buffer to 1x with nuclease-free water. This buffer will be used for all dilutions.

- **Confident™** Dye Working Solution: On the day of use, prepare the working solution by diluting the **Confident™** Dye concentrate 200-fold in 1x TE Buffer[4]. Prepare enough working solution to accommodate all standards and unknown samples. For example, for 100 assays in a 96-well plate format (200 µL final volume per well), you will need 10 mL of working solution (50 µL of dye concentrate in 10 mL of 1x TE Buffer). Protect the working solution from light by covering the tube with aluminum foil.
- dsDNA Standards: Prepare a series of dsDNA standards by diluting the 100 µg/mL dsDNA stock solution in 1x TE Buffer. A suggested dilution series is provided in Table 3.

**Table 3: Preparation of dsDNA Standards**

Standard	Concentration (ng/µL)	Volume of 100 µg/mL Stock	Volume of 1x TE Buffer
S1	100	10 µL	990 µL
S2	50	500 µL of S1	500 µL
S3	25	500 µL of S2	500 µL
S4	10	400 µL of S3	600 µL
S5	5	500 µL of S4	500 µL
S6	1	200 µL of S5	800 µL
S7	0.1	100 µL of S6	900 µL
S8 (Blank)	0	0 µL	1000 µL

## B. Assay Protocol for 96-Well Microplate Format

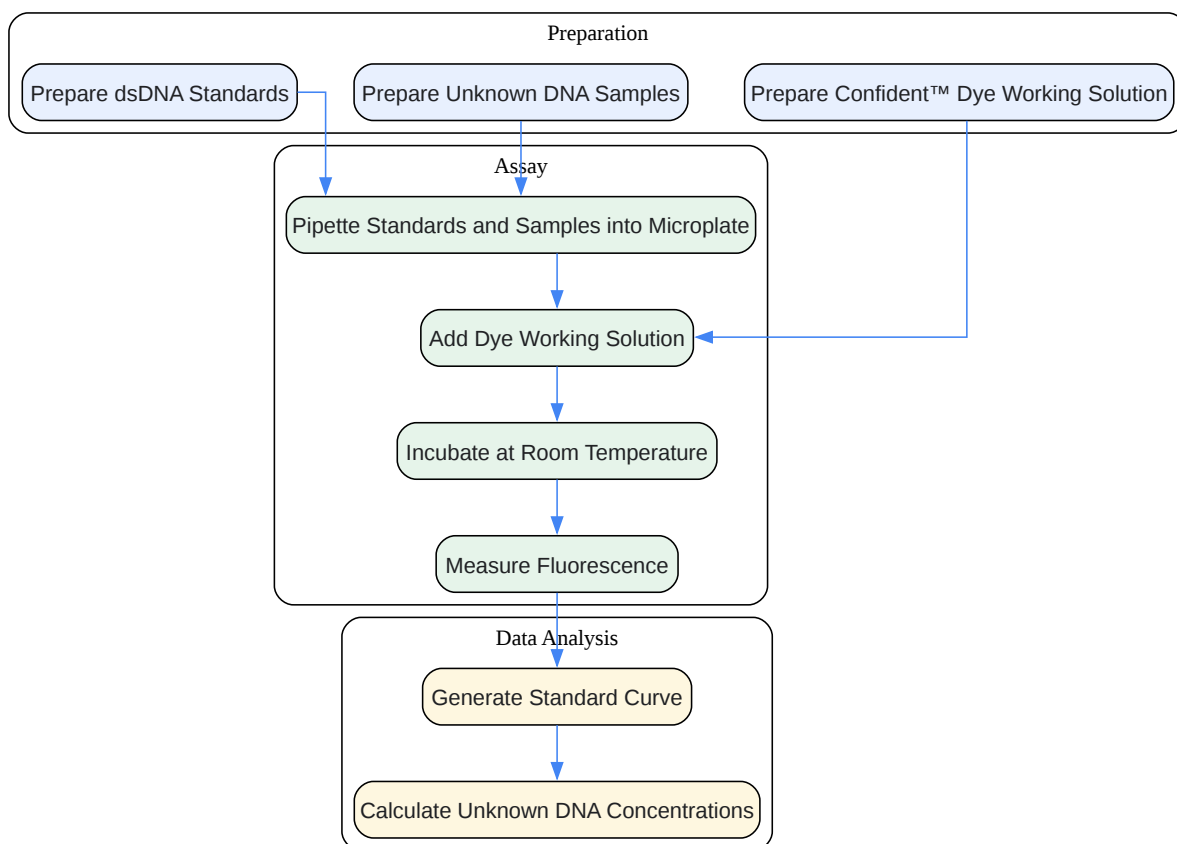
- Pipette Standards and Samples: Pipette 10 µL of each dsDNA standard and unknown DNA sample into separate wells of a black 96-well microplate. It is recommended to perform measurements in triplicate.
- Add Dye Working Solution: Add 190 µL of the **Confident™** Dye working solution to each well containing a standard or unknown sample. The final volume in each well will be 200 µL.
- Incubate: Mix the plate gently on a plate shaker for 2-5 minutes, protected from light.

- Measure Fluorescence: Measure the fluorescence using a microplate reader with excitation set to ~503 nm and emission set to ~525 nm.
- Calculate DNA Concentration:
  - Subtract the average fluorescence of the blank (S8) from the fluorescence of all standards and unknown samples.
  - Plot the corrected fluorescence values for the dsDNA standards versus their concentrations to generate a standard curve.
  - Use the linear regression equation from the standard curve to determine the concentration of the unknown DNA samples.

## C. Assay Protocol for Cuvette Fluorometer

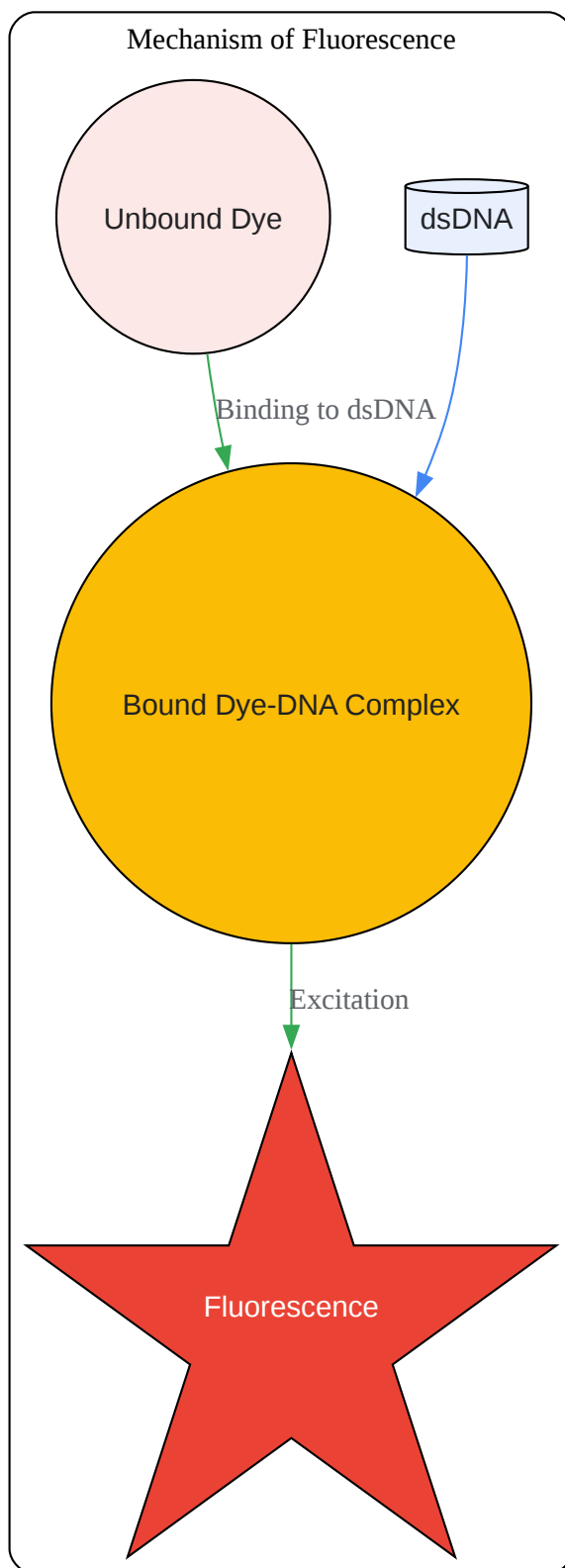
- Prepare Samples: In separate tubes, mix 10  $\mu$ L of each dsDNA standard or unknown sample with 1.99 mL of the **Confident™** Dye working solution.
- Incubate: Incubate the tubes for 2-5 minutes at room temperature, protected from light.
- Measure Fluorescence: Measure the fluorescence of each sample in a cuvette using a fluorometer with excitation set to ~503 nm and emission set to ~525 nm. Use the blank to zero the instrument.
- Calculate DNA Concentration: Follow the same calculation steps as described for the microplate format.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for DNA quantification using **Confident™** dye.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Confident™** dye fluorescence upon binding to dsDNA.

## Troubleshooting

Issue	Possible Cause	Solution
Low fluorescence signal	Incorrect excitation/emission wavelengths	Ensure the fluorometer is set to the correct wavelengths for the dye.
Dilution error in standards or dye	Prepare fresh dilutions and re-measure.	
Low DNA concentration in samples	Concentrate the DNA sample if possible.	
High background fluorescence	Contaminated buffer or water	Use fresh, nuclease-free water and buffer.
Dye working solution exposed to light	Prepare fresh working solution and protect it from light.	
Non-linear standard curve	Pipetting errors	Use calibrated pipettes and ensure accurate pipetting.
Incorrect standard concentrations	Prepare a fresh set of DNA standards.	
Sample fluorescence exceeds the linear range	Dilute the sample and re-measure.	

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [blog.addgene.org](http://blog.addgene.org) [blog.addgene.org]
- 2. How do I determine the concentration, yield and purity of a DNA sample? [promega.co.uk]
- 3. Choosing the Right Method for Nucleic Acid Quantitation [worldwide.promega.com]

- 4. lumiprobe.com [lumiprobe.com]
- 5. Quantification of DNA [qiagen.com]
- 6. norgenbiotek.com [norgenbiotek.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Confident™ dsDNA Quantification Dye]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598745#using-confident-dye-for-quantifying-dna-in-solution]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)